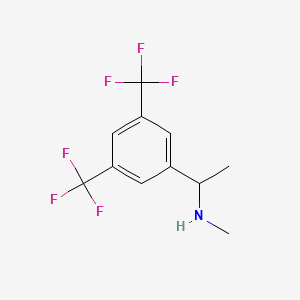

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features and stereochemical configuration. The base structure consists of an ethanamine backbone substituted with a phenyl ring bearing two trifluoromethyl groups at the meta positions relative to the ethyl chain attachment point. The complete International Union of Pure and Applied Chemistry name for the racemic mixture is N,α-Dimethyl-3,5-bis(trifluoromethyl)benzenemethanamine, which systematically describes the substitution pattern and functional groups present in the molecule.

The molecular formula for the base amine compound is C₁₁H₁₁F₆N, with a molecular weight of 271.20 grams per mole. The structural representation reveals a phenyl ring with trifluoromethyl groups positioned at the 3 and 5 positions, connected to an ethyl chain that terminates in a methylamino group. The trifluoromethyl substituents contribute six fluorine atoms to the overall structure, significantly influencing the compound's electronic properties and lipophilicity characteristics. The presence of these electron-withdrawing groups creates a highly polarized aromatic system that affects both the chemical reactivity and biological activity of the molecule.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CNC@HC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F for the R-enantiomer, which clearly indicates the stereochemical configuration at the chiral center. The compound features a quaternary carbon center bearing four different substituents: hydrogen, methyl, methylamino, and the substituted phenyl ring, which creates the basis for its chiral nature. The three-dimensional arrangement of these substituents around the central carbon atom determines the absolute configuration and subsequent biological activity of each enantiomeric form.

Chemical Abstracts Service Registry Numbers and Alternative Designations

The compound exists in multiple forms with distinct Chemical Abstracts Service registry numbers depending on the stereochemical configuration and salt formation. The R-enantiomer, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine, is registered under Chemical Abstracts Service number 334477-60-0. This particular enantiomer has been extensively studied and characterized in pharmaceutical research applications, particularly as an intermediate in the synthesis of neurokinin-1 receptor antagonists.

The S-enantiomer of the compound carries the Chemical Abstracts Service registry number 511256-36-3 and is formally designated as (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine. This stereoisomer exhibits distinct pharmacological properties compared to its R-counterpart and has been investigated for different therapeutic applications. The systematic documentation of both enantiomers under separate registry numbers reflects the significant importance of stereochemical purity in pharmaceutical development and the distinct biological activities exhibited by each form.

Several salt forms of the compound have also been registered with unique Chemical Abstracts Service numbers. The S-enantiomer 4-methylbenzenesulfonate salt, known as (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate, is registered under Chemical Abstracts Service number 1000614-08-3. This tosylate salt form has a molecular formula of C₁₈H₁₉F₆NO₃S and a molecular weight of 443.40 grams per mole, representing a crystalline form that enhances stability and handling properties for pharmaceutical applications.

Additional registry numbers include 935534-56-8 for the S-enantiomer 2-hydroxysuccinate salt, which has the molecular formula C₁₅H₁₇F₆NO₅ and a molecular weight of 405.29 grams per mole. Alternative designations for the compound include various systematic names such as (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine and N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-N-methylamine, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

Stereochemical Considerations (R/S Enantiomers)

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing the methyl group adjacent to the nitrogen atom. This asymmetric carbon creates two possible enantiomeric configurations, designated as R and S according to the Cahn-Ingold-Prelog priority rules. The absolute configuration significantly influences the compound's biological activity, pharmacokinetic properties, and therapeutic potential, making stereochemical purity a critical consideration in pharmaceutical applications.

The R-enantiomer, with Chemical Abstracts Service number 334477-60-0, exhibits specific optical activity with a reported optical rotation value that can be measured using polarimetry techniques. This enantiomer has been particularly studied as an intermediate in the synthesis of aprepitant, a neurokinin-1 receptor antagonist used clinically as an antiemetic agent. The three-dimensional arrangement of substituents around the chiral center in the R-configuration creates a specific spatial orientation that enables selective binding to biological targets and distinct pharmacological effects.

The S-enantiomer, registered as Chemical Abstracts Service number 511256-36-3, represents the mirror image of the R-form and exhibits different biological properties despite having identical molecular connectivity. The stereochemical designation follows the systematic evaluation of substituent priorities around the chiral center, where the trifluoromethyl-substituted phenyl ring typically receives the highest priority, followed by the methylamino group, the methyl substituent, and finally the hydrogen atom. The resulting absolute configuration determines the compound's interaction with chiral biological systems and influences its metabolic fate and therapeutic efficacy.

The enantiomeric purity of each stereoisomer is crucial for pharmaceutical applications, as the presence of the incorrect enantiomer can lead to reduced efficacy or unwanted side effects. Analytical methods such as chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy using chiral shift reagents are employed to determine enantiomeric excess and absolute configuration. The development of stereoselective synthetic routes and resolution techniques has enabled the production of both enantiomers in high optical purity, facilitating detailed structure-activity relationship studies and clinical development programs.

| Parameter | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 334477-60-0 | 511256-36-3 |

| Molecular Formula | C₁₁H₁₁F₆N | C₁₁H₁₁F₆N |

| Molecular Weight | 271.20 g/mol | 271.20 g/mol |

| Optical Activity | Dextrorotatory | Levorotatory |

| Primary Application | Aprepitant synthesis | Research intermediate |

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAARPZLAPMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621553 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290297-43-7 | |

| Record name | [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The most common and direct synthetic approach to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine involves the reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde with methylamine. This method proceeds as follows:

- Starting Materials: 3,5-bis(trifluoromethyl)benzaldehyde and methylamine.

- Reaction Type: Reductive amination.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is typically employed due to its selectivity and mildness. Alternatively, catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst can be used.

- Solvent: Common solvents include methanol or ethanol, which dissolve both reactants and facilitate the reaction.

- Temperature: Ambient to slightly elevated temperatures (room temperature to 50°C) are generally sufficient.

- Reaction Time: Several hours to overnight, depending on scale and conditions.

This method yields the target amine by first forming an imine intermediate between the aldehyde and methylamine, which is then reduced to the secondary amine. The presence of electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the reaction rate and selectivity, often requiring optimization of conditions for maximum yield.

Industrial Scale Considerations

For industrial production, the reductive amination process is optimized by:

- Using continuous flow reactors to improve heat and mass transfer.

- Controlling reactant concentrations to minimize side reactions.

- Employing safer reducing agents or catalytic hydrogenation to reduce hazardous waste.

- Optimizing temperature and pressure to enhance yield and purity.

These optimizations allow for scalable, cost-effective synthesis with high reproducibility.

Preparation of Key Intermediate: 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one

Before reductive amination, the ketone intermediate 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one is often synthesized as a precursor. This intermediate can be prepared via a Grignard reaction:

- Starting Material: 3,5-bis(trifluoromethyl)phenyl bromide.

- Reagent: Magnesium metal to form the Grignard reagent.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Controlled between 0 and 20°C, preferably 0 to 10°C to manage exothermicity.

- Electrophile: Acetic anhydride is added in excess to the Grignard reagent to form the ketone.

- Reaction Time: Typically 2 to 5 hours for complete Grignard formation and reaction.

This process is carefully controlled to avoid hazards associated with the potentially explosive nature of trifluoromethyl-substituted Grignard reagents. Safety studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) have been conducted to establish safe handling protocols.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Reductive Amination | 3,5-bis(trifluoromethyl)benzaldehyde + methylamine + NaBH3CN or H2/Pd-C | Formation of this compound |

| Grignard Reaction | 3,5-bis(trifluoromethyl)phenyl bromide + Mg + THF + Acetic anhydride | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one (ketone intermediate) |

| Oxidation | Potassium permanganate, chromium trioxide | Conversion to amides or nitriles (side reactions) |

| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion to different amines or alcohols (derivatives) |

| Substitution | Sodium methoxide, potassium tert-butoxide | Nucleophilic substitution on trifluoromethyl groups (derivatives) |

These reactions are relevant for modifying or preparing derivatives but the primary preparation of the target amine focuses on reductive amination of the aldehyde or ketone intermediates.

Research Findings and Notes

- The trifluoromethyl groups at the 3 and 5 positions increase the electron-withdrawing character of the aromatic ring, which can affect the nucleophilicity of intermediates and the stability of imine intermediates during reductive amination.

- The reductive amination method is preferred due to its straightforwardness and relatively high yields.

- Industrial processes emphasize safety and scalability, particularly in handling Grignard reagents and controlling exothermic reactions.

- The compound serves as a substrate in biocatalytic processes for producing chiral intermediates, indicating the importance of stereochemical control during synthesis.

- Safety data from thermal analysis underline the need for controlled temperature and solvent conditions during Grignard reagent preparation to prevent detonation risks.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Preparation of ketone intermediate | Grignard reaction | 3,5-bis(trifluoromethyl)phenyl bromide, Mg, THF, acetic anhydride, 0-10°C | Requires careful temperature control and safety measures |

| Reductive amination | Reductive amination | 3,5-bis(trifluoromethyl)benzaldehyde, methylamine, NaBH3CN or H2/Pd-C, methanol | Mild conditions, high selectivity |

| Industrial scale synthesis | Continuous flow, optimized | Controlled temperature, pressure, reactant concentration | Enhances yield and safety |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced pharmacodynamic properties. For instance, derivatives such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown significant antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study involving 30 novel pyrazole derivatives, compounds with the trifluoromethyl group exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA, indicating their potential as effective antimicrobial agents .

Cancer Research

The compound has been identified as a key intermediate in the synthesis of casopitant, an NK1 receptor antagonist used for treating chemotherapy-induced nausea and vomiting (CINV). The trifluoromethyl substitution enhances the compound's binding affinity and selectivity towards the NK1 receptor, making it a valuable candidate in cancer therapeutics .

Inhibition of NF-κB Pathway

Another significant application involves the inhibition of the NF-κB signaling pathway, which is crucial in oncogenesis. A study highlighted a derivative of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine that acts as a potent inhibitor of this pathway. This property positions it as a potential therapeutic agent in treating various cancers by modulating inflammatory responses .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials with specific electronic and optical properties. The trifluoromethyl group is known to enhance the stability and solubility of polymers and other materials .

Development of Sensors

The compound's electronic properties make it suitable for developing sensors that can detect environmental pollutants or biological markers. Its ability to form stable complexes with various analytes can be exploited in sensor technology .

Case Studies and Data Analysis

| Application | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC8398255 | MIC values as low as 0.5 µg/mL against MRSA; effective against multiple strains |

| Cancer Therapeutics | Science.gov | Key intermediate for casopitant; enhances NK1 receptor binding affinity |

| NF-κB Pathway Inhibition | RSC Publishing | Identified as a potent inhibitor; potential for cancer treatment |

| Material Science | MDPI | Enhanced stability and solubility in polymer synthesis |

| Sensor Development | BOC Sciences | Suitable for environmental and biological sensing applications |

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate biological pathways by binding to target proteins and altering their function.

Comparison with Similar Compounds

Mono-Trifluoromethyl Analog

N-Methyl-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 118761-99-2) replaces the bis(trifluoromethyl) group with a single –CF₃ substituent. This reduction lowers molecular weight (243.21 g/mol ) and decreases lipophilicity, impacting membrane permeability and metabolic stability .

Hydroxyl-Substituted Derivatives

Compounds like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS: 127852-28-2) replace the amine group with a hydroxyl (–OH) group.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Property Change |

|---|---|---|---|---|---|

| Target compound | 290297-43-7 | C₁₁H₁₁F₆N | 271.20 | –NHCH₃ | High lipophilicity |

| Mono–CF₃ analog | 118761-99-2 | C₁₀H₁₁F₃N | 243.21 | –NHCH₃ | Reduced metabolic stability |

| (R)-Ethanol derivative | 127852-28-2 | C₁₀H₈F₆O | 258.15 | –OH | Higher polarity |

Cyclic and Rigidified Analogs

Cyclopropanamine Derivatives

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine (CAS: 1266148-15-5) introduces a cyclopropane ring, increasing molecular rigidity. This structural change enhances binding affinity to flat hydrophobic pockets in proteins but reduces synthetic accessibility .

Imidazol-2-amine Derivatives

Compounds like (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine (CAS: 49216-07) feature an imidazole ring, enabling π-π stacking interactions. These derivatives exhibit improved thermal stability (up to 300°C) and are used in optoelectronic materials .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | Application |

|---|---|---|---|---|---|

| Cyclopropanamine analog | 1266148-15-5 | C₁₂H₁₁F₆N | 299.22 | Cyclopropane ring | Medicinal chemistry |

| Imidazol-2-amine derivative | 49216-07 | C₂₃H₁₇N₃F₆ | 449.39 | Imidazole core | Optoelectronic materials |

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions, enhancing its chemical reactivity and biological activity. Its molecular formula is , indicating that it belongs to the class of secondary amines. The trifluoromethyl groups contribute to its electron-withdrawing properties, making the compound reactive towards nucleophiles and influencing its interactions with biological targets.

Target Interactions

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its mechanism primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, preventing substrate access and catalytic activity.

- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism by altering membrane permeability, which impacts intracellular environments .

Biochemical Pathways

Research indicates that this compound affects biochemical pathways related to oxidative stress responses and nitrogen-containing compound synthesis. It stabilizes partially developed negative charges through hydrogen bonding interactions with enzymes.

Antimicrobial Properties

Preliminary studies have demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were noted to be 25.9 μM and 12.9 μM respectively, indicating both bacteriostatic and bactericidal effects .

Cellular Effects

The compound's effects on cellular processes are profound. It has been observed to:

- Modulate cell signaling pathways.

- Alter gene expression.

- Affect cellular metabolism significantly.

Study on Antibacterial Activity

In a study evaluating the antibacterial effects of various compounds, this compound exhibited notable activity against MRSA isolates. The study concluded that compounds with similar trifluoromethyl motifs generally show enhanced antibacterial properties due to their structural characteristics .

Neuropharmacological Research

Research into neuropharmacological applications highlighted the potential of this compound as a therapeutic agent for neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may influence mood regulation and cognitive functions .

Summary of Research Findings

Q & A

Q. What are the common synthetic routes for 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a reported method reacts methyl 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate with N-methylethanamine in ethanol under controlled conditions, followed by purification via silica gel chromatography . Enantiomer-specific synthesis (e.g., the (R)-enantiomer) may require chiral catalysts or resolution techniques .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical confirmation. Comparative analysis with analogs (e.g., 3,5-bis(trifluoromethyl)phenyl methanamine) helps verify substituent placement .

Q. What analytical techniques ensure purity and stability?

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Stability studies under varying temperatures and pH conditions use accelerated degradation tests, monitored by UV-Vis spectroscopy (λmax ~255 nm for aromatic systems) .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence physicochemical and pharmacokinetic properties?

The 3,5-bis(trifluoromethyl) substituents enhance lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Pharmacokinetically, these groups resist metabolic oxidation, prolonging half-life. Comparative studies with mono-trifluoromethyl analogs show a 2–3-fold increase in blood-brain barrier penetration .

Q. What methodological approaches investigate enantiomer-specific biological activity?

Enantiomers (e.g., (R)- vs. (S)-configurations) are evaluated using chiral HPLC separation and in vitro receptor-binding assays. For example, the (R)-enantiomer may exhibit higher affinity for neurological targets like the neurokinin-1 receptor (NK1R), assessed via competitive radioligand binding assays .

Q. How can computational modeling optimize this compound’s therapeutic potential?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like NK1R, while molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., trifluoromethyl position) with IC50 values .

Q. What safety protocols are critical during handling?

Due to fluorinated substituents, use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent inhalation. Emergency procedures include immediate rinsing for ocular exposure (15+ minutes) and activated charcoal for ingestion. Stability data suggest storage at –20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Conflicting results (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Reproducibility requires strict enantiomeric purity verification (chiral HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.